Phenyl(6-(propylamino)pyridin-3-yl)methanone
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Overview
Description
Phenyl(6-(propylamino)pyridin-3-yl)methanone is a chemical compound with the molecular formula C15H16N2O and a molecular weight of 240.3 g/mol . This compound is a pyridine derivative, characterized by its unique structure that includes a phenyl group, a propylamino group, and a pyridin-3-yl methanone moiety. It is known for its versatility and reactivity, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(6-(propylamino)pyridin-3-yl)methanone typically involves the reaction of 6-bromo-3-pyridinecarboxaldehyde with propylamine, followed by a condensation reaction with benzoyl chloride. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Phenyl(6-(propylamino)pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl(6-(propylamino)pyridin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its interactions with biological targets.
Mechanism of Action
The mechanism of action of Phenyl(6-(propylamino)pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Phenyl(pyridin-3-yl)methanone: A similar compound with a simpler structure, lacking the propylamino group.
(6-Phenoxy-pyridin-3-yl)-phenyl-methanone: Another derivative with a phenoxy group instead of the propylamino group.
Uniqueness
Phenyl(6-(propylamino)pyridin-3-yl)methanone is unique due to the presence of the propylamino group, which enhances its reactivity and potential biological activity. This structural feature distinguishes it from other pyridine derivatives and contributes to its versatility in various applications .
Properties
Molecular Formula |
C15H16N2O |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
phenyl-[6-(propylamino)pyridin-3-yl]methanone |
InChI |
InChI=1S/C15H16N2O/c1-2-10-16-14-9-8-13(11-17-14)15(18)12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,16,17) |
InChI Key |
HTEXPHVUUVWPIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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